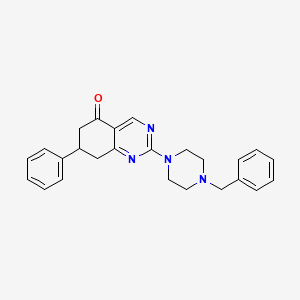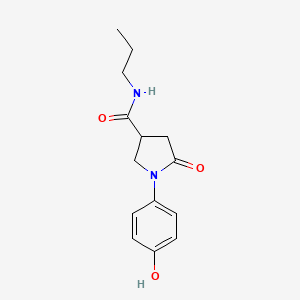![molecular formula C17H18N6O B4417275 4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone](/img/structure/B4417275.png)
4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone
Overview
Description
4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPP is a phthalazinone derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising compound for scientific research.
Mechanism of Action
The mechanism of action of 4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound induces apoptosis is still under investigation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its potential use in cancer therapy, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, this compound has been shown to protect neurons from oxidative stress, making it a promising compound for further research in this area.
Advantages and Limitations for Lab Experiments
The advantages of using 4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone in lab experiments include its strong fluorescence properties, its potential use in cancer therapy, and its ability to inhibit the aggregation of amyloid beta. However, there are also limitations to using this compound in lab experiments. One limitation is its relatively high cost compared to other compounds. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism by which this compound inhibits the aggregation of amyloid beta and to determine its potential therapeutic applications. Additionally, this compound's potential use in cancer therapy warrants further investigation. Future research could focus on optimizing this compound's structure to increase its potency and selectivity for cancer cells.
Scientific Research Applications
4-methyl-2-[6-(1-piperazinyl)-3-pyridazinyl]-1(2H)-phthalazinone has been studied for its potential applications in various scientific research fields. One area of interest is its use as a fluorescent probe for imaging studies. This compound has been shown to exhibit strong fluorescence properties, making it useful for imaging applications. Additionally, this compound has been studied for its potential use in cancer therapy. Studies have shown that this compound can induce cell death in cancer cells, making it a promising compound for further research in this area.
properties
IUPAC Name |
4-methyl-2-(6-piperazin-1-ylpyridazin-3-yl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12-13-4-2-3-5-14(13)17(24)23(21-12)16-7-6-15(19-20-16)22-10-8-18-9-11-22/h2-7,18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODDDRBDNANVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)C3=NN=C(C=C3)N4CCNCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,9-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4417196.png)
![5-(2,4-dichlorophenyl)-1,3,6-trimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4417202.png)


![N'-(3-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4417236.png)
![2-[1-(4-cyanobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4417242.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4417249.png)
![2-[(phenylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4417250.png)

![1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4417266.png)
![1-(3-chloro-4-fluorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4417268.png)
![ethyl [1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4417278.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4417283.png)
